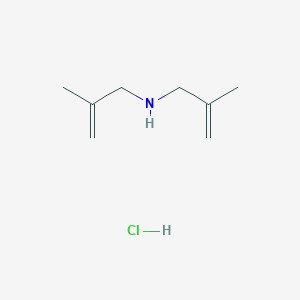

Bis(2-methylallyl)amine hydrochloride

Description

Bis(2-methylallyl)amine hydrochloride (CAS: 28148-54-1), also known as (2-methylallyl)amine hydrochloride, is an organic compound with the molecular formula C₄H₁₀ClN and a molecular weight of 107.55 g/mol . Structurally, it consists of a primary amine group attached to a 2-methylallyl (isoprenyl) moiety, with a hydrochloric acid counterion. This compound is typically a white to off-white crystalline powder, and its synthesis involves the hydrochlorination of 2-methylallylamine .

Notably, the compound’s 2-methylallyl group may enhance reactivity in alkylation or polymerization reactions.

Properties

CAS No. |

44844-90-8 |

|---|---|

Molecular Formula |

C8H16ClN |

Molecular Weight |

161.67 g/mol |

IUPAC Name |

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-7(2)5-9-6-8(3)4;/h9H,1,3,5-6H2,2,4H3;1H |

InChI Key |

CHLLEAIFBVLOLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CNCC(=C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylallyl)amine hydrochloride typically involves the reaction of 2-methylallyl chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-methylallyl)amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the 2-methylallyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: Bis(2-methylallyl)amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active compounds that interact with enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylallyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Bis(2-methylallyl)amine hydrochloride with five structurally related amine hydrochlorides:

Biological Activity

Bis(2-methylallyl)amine hydrochloride is an organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₅H₁₃ClN

- Molecular Weight : 119.62 g/mol

- CAS Number : 821-48-7

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as a cholinesterase inhibitor, which could have implications for neuroprotective strategies, particularly in conditions like Alzheimer's disease.

Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. The inhibition of this enzyme can enhance cholinergic signaling, potentially improving cognitive function. Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.

Biological Activity Overview

Case Studies

-

Neuroprotective Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound improved memory retention in tests measuring spatial learning. The results indicated a significant reduction in AChE activity in the hippocampus, suggesting enhanced cholinergic transmission. -

Potential Anticancer Properties

Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with a dose-dependent relationship noted in cell viability assays.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies suggest:

- Absorption : Rapid absorption post-oral administration.

- Distribution : Widely distributed in tissues with a preference for the central nervous system.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine and feces.

Safety and Toxicology

Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.